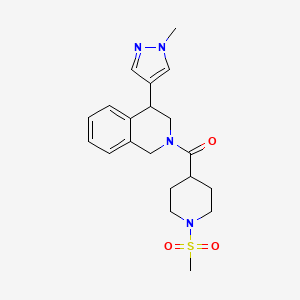

![molecular formula C23H25ClN4O3 B2652372 5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775559-69-7](/img/structure/B2652372.png)

5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

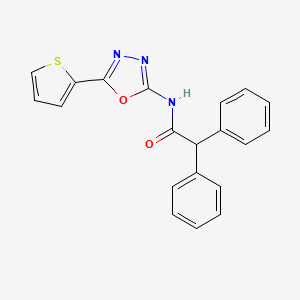

The compound “5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The presence of the pyrazole nucleus in this compound suggests that it may possess a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperidin-4-yl group, a 2,4-dihydro-3H-1,2,4-triazol-3-one group, and a 4-methoxybenzyl group. These groups are connected by various bonds, forming a complex three-dimensional structure. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications

Molecular Docking and Anticancer Activities

- EGFR Inhibitors : Benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the compound , have been analyzed for their anti-cancer properties against the epidermal growth factor receptor (EGFR). Molecular stabilities, conformational analyses, and molecular docking studies have identified potential mechanisms behind their anticancer activities, with certain conformations showing strong binding affinities and suggesting significant anti-cancer potential (Karayel, 2021).

Synthesis and Biological Evaluation

- Antimicrobial Activities : Compounds derived from 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown good to moderate activities against various microorganisms, indicating their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibitory Properties

- Lipase and α-Glucosidase Inhibitors : Novel heterocyclic compounds based on 1,2,4-triazole have been explored for their enzyme inhibitory properties, specifically targeting lipase and α-glucosidase. This research suggests that such compounds can serve as a basis for developing treatments for diseases related to enzyme dysregulation (Bekircan et al., 2015).

Molecular Interactions and Binding Studies

- π-Hole Tetrel Bonding Interactions : The study of π-hole tetrel bonding interactions in triazole derivatives has provided insights into their molecular interactions. These findings can help in designing molecules with specific binding characteristics, useful in drug design and molecular engineering (Ahmed et al., 2020).

Anticancer Evaluation

- Synthesis and Anticancer Evaluation : The synthesis and evaluation of 1,2,4-triazole derivatives for their anticancer activities highlight the potential of such compounds in developing new cancer therapies. Their ability to inhibit cancer cell growth in vitro suggests a promising area for further research (Bekircan et al., 2008).

Future Directions

Given the potential pharmacological activities of this compound, future research could focus on further elucidating its biological effects and potential therapeutic applications. Additionally, studies could aim to optimize its synthesis process and investigate its physical and chemical properties in more detail .

properties

IUPAC Name |

3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-31-19-8-6-16(7-9-19)15-28-22(25-26-23(28)30)17-10-12-27(13-11-17)21(29)14-18-4-2-3-5-20(18)24/h2-9,17H,10-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZGYBAMZVHDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)

![ethyl 2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2652297.png)

![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)

![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)

![1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2652304.png)

![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)